6-methoxy-2H-chromene-3-sulfonyl chloride
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Overview
Description
6-methoxy-2H-chromene-3-sulfonyl chloride is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules . This particular compound features a methoxy group at the 6th position and a sulfonyl chloride group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methoxy-2H-chromene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-methoxy-2H-chromene-3-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The chromene ring can undergo oxidation to form chromanones or reduction to form dihydrochromenes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Chromanones and Dihydrochromenes: Formed by oxidation and reduction reactions, respectively.
Scientific Research Applications
6-methoxy-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methoxy-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . The chromene ring can also interact with biological targets, such as enzymes and receptors, through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-methoxy-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2H-chromene-3-sulfonyl chloride: Lacks the methoxy group at the 6th position.
Uniqueness
6-methoxy-2H-chromene-3-sulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct chemical reactivity and potential biological activity . The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse applications in research and industry .
Properties
Molecular Formula |
C10H9ClO4S |
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Molecular Weight |
260.69 g/mol |
IUPAC Name |
6-methoxy-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO4S/c1-14-8-2-3-10-7(4-8)5-9(6-15-10)16(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
PYLNRCSCRXVFHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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